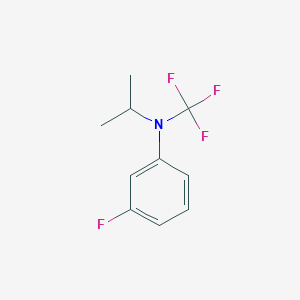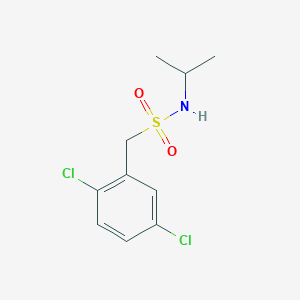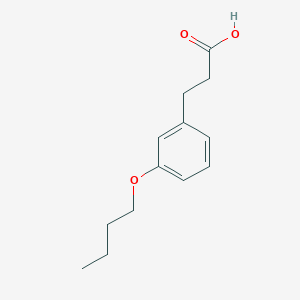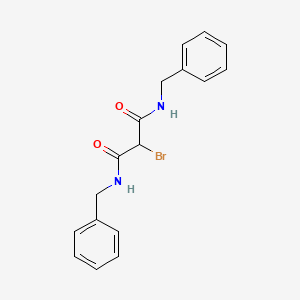
Propanediamide, 2-bromo-N,N'-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- is an organic compound with the molecular formula C17H17BrN2O2. It consists of 17 hydrogen atoms, 17 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 bromine atom
Métodos De Preparación
The synthesis of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other modifications.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions employed.
Aplicaciones Científicas De Investigación
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and phenylmethyl groups play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions that lead to its observed effects .
Comparación Con Compuestos Similares
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- can be compared with other similar compounds, such as:
Propanediamide, 2-bromo-N,N’-dimethyl-N,N’-bis(phenylmethyl)-: This compound has dimethyl groups instead of phenylmethyl groups, leading to different chemical properties and applications.
Propanamide, 2-bromo-N,N-bis(phenylmethyl)-: A similar compound with slight variations in its structure, affecting its reactivity and uses.
The uniqueness of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
333309-96-9 |
|---|---|
Fórmula molecular |
C17H17BrN2O2 |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
N,N'-dibenzyl-2-bromopropanediamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-15(16(21)19-11-13-7-3-1-4-8-13)17(22)20-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,21)(H,20,22) |
Clave InChI |
XHXOLHROLSADIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(C(=O)NCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

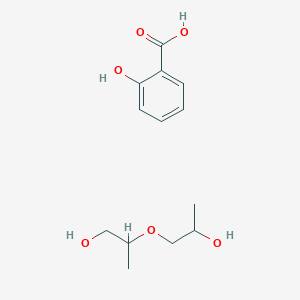
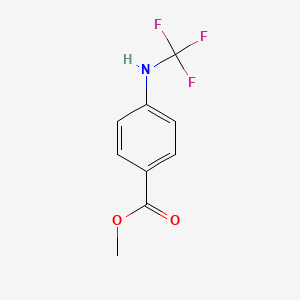
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
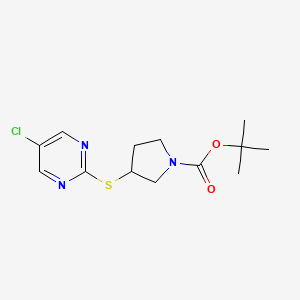

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
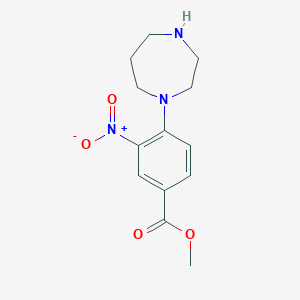
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
